![molecular formula C35H33N3O7 B11053405 dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate](/img/no-structure.png)
dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes multiple functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyclohexane ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of functional groups: Various functional groups such as hydroxyl, nitro, and phenylhydrazinylidene groups are introduced through specific reactions like nitration, reduction, and condensation.
Esterification: The final step may involve esterification to form the dibenzyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenylhydrazinylidene group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)cyclohexane-1,3-dicarboxylate: Lacks the phenylhydrazinylidene group.
Dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-aminophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate: Has an amino group instead of a nitro group.
Uniqueness
The presence of the phenylhydrazinylidene group and the specific arrangement of functional groups make dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate unique
Eigenschaften
Molekularformel |
C35H33N3O7 |
---|---|
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C35H33N3O7/c1-35(41)21-29(37-36-27-15-9-4-10-16-27)31(33(39)44-22-24-11-5-2-6-12-24)30(26-17-19-28(20-18-26)38(42)43)32(35)34(40)45-23-25-13-7-3-8-14-25/h2-20,30-32,36,41H,21-23H2,1H3/b37-29+ |
InChI-Schlüssel |
ZLIAJLSHRXEVHA-SMTCOIIISA-N |
Isomerische SMILES |
CC1(C/C(=N\NC2=CC=CC=C2)/C(C(C1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5)O |
Kanonische SMILES |
CC1(CC(=NNC2=CC=CC=C2)C(C(C1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.